N-(1H-indol-6-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide
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Overview
Description
N-(1H-indol-6-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-6-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Coupling Reactions: The final step involves coupling the indole and tetrazole derivatives with a phenoxyacetamide moiety using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole ring can undergo oxidation reactions to form various oxidized products.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-2,3-dione, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: Investigated for its ability to bind to certain biological receptors.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Anticancer Activity: Potential anticancer properties due to its ability to interfere with cell proliferation.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-(1H-indol-6-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity by binding to the active site.
Receptors: Binding to cell surface receptors, leading to modulation of signaling pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.
Comparison with Similar Compounds
Similar Compounds
N-(1H-indol-6-yl)-2-[4-(1H-tetrazol-5-yl)phenoxy]acetamide: Similar structure but lacks the methyl group on the tetrazole ring.
N-(1H-indol-6-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]propionamide: Similar structure but with a propionamide moiety instead of acetamide.
Uniqueness
N-(1H-indol-6-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is unique due to the presence of both an indole and a tetrazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H16N6O2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C18H16N6O2/c1-24-22-18(21-23-24)13-3-6-15(7-4-13)26-11-17(25)20-14-5-2-12-8-9-19-16(12)10-14/h2-10,19H,11H2,1H3,(H,20,25) |
InChI Key |
VZKYJPWWGPOEPR-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
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